molecular formula C20H16N2O3S2 B15026131 (3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B15026131
M. Wt: 396.5 g/mol
InChI Key: YXONAFHVFLDKLT-UHFFFAOYSA-N
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Description

The compound “(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one” is a hybrid heterocyclic molecule featuring two pharmacologically significant moieties:

  • Oxindole core: A 1,3-dihydro-2H-indol-2-one scaffold, known for modulating kinase inhibition and anticancer activity .
  • 2-Thioxo-thiazolidin-4-one (rhodanine): A sulfur-containing heterocycle with demonstrated antimicrobial, antiviral, and antidiabetic properties .

The 4-methoxyphenylethyl substituent at the N3 position of the thiazolidinone introduces steric bulk and electron-donating effects, which may influence solubility, metabolic stability, and target binding .

Properties

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

3-[4-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C20H16N2O3S2/c1-25-13-8-6-12(7-9-13)10-11-22-19(24)17(27-20(22)26)16-14-4-2-3-5-15(14)21-18(16)23/h2-9,24H,10-11H2,1H3

InChI Key

YXONAFHVFLDKLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Indolone Moiety: The indolone moiety can be introduced through a cyclization reaction involving an appropriate indole derivative and a suitable electrophile.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the thiazolidinone-indolone intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

The substituent at the N3 position of the thiazolidinone ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent at N3 Key Properties/Findings Reference
(3E)-3-{3-[2-(4-Methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxindole (Target) 2-(4-Methoxyphenyl)ethyl Enhanced lipophilicity due to methoxy group; potential for CNS penetration
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxindole 2-Furylmethyl Reduced steric bulk; furan oxygen may improve solubility but decrease metabolic stability
(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-2-oxindole Cyclohexyl High hydrophobicity; cyclohexane ring may enhance membrane permeability
(5E)-5-[[1-(2,4-Dichlorobenzyl)-1H-indol-3-yl]methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Ethyl + dichlorobenzyl-indole Dichlorophenyl group increases electrophilicity; potent antimicrobial activity

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic oxidation.
  • Bulky substituents (e.g., cyclohexyl) enhance membrane permeability but limit target accessibility.
  • Halogenated analogs (e.g., dichlorophenyl) exhibit stronger antimicrobial effects due to increased electrophilicity .
Oxindole vs. Non-Oxindole Hybrids

The oxindole core distinguishes the target compound from other rhodanine hybrids:

Compound Class Core Structure Biological Relevance Reference
Target Compound Oxindole + rhodanine Dual kinase inhibition (e.g., GSK-3β, CDK5) predicted via molecular docking
(Z)-5-(Azulen-1-Ylmethylene)-2-thioxo-thiazolidin-4-ones Azulene + rhodanine Strong redox activity; applications in electrochemical sensors
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one Simple rhodanine Baseline antifungal activity; limited cellular uptake due to lack of planar conjugation

Key Observations :

  • Azulene-rhodanine derivatives show superior electrochemical activity but lack kinase specificity .
Stereochemical Considerations (E vs. Z Isomerism)

The (3E)-configuration in the target compound ensures coplanarity between the oxindole and thiazolidinone rings, whereas (Z)-isomers adopt non-planar conformations:

Configuration Example Compound Structural Implication Reference
(3E) Target Compound Planar structure enhances π-stacking with aromatic residues in enzyme active sites
(3Z) (3Z)-3-(Benzylidene)-1,3-dihydro-2H-indol-2-one Non-planar conformation reduces binding affinity; lower bioactivity

Key Observations :

  • Knoevenagel condensation offers superior yields for oxindole-rhodanine hybrids.
  • Cyclization methods are preferred for introducing halogenated substituents .

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